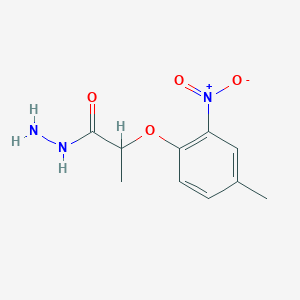

2-(4-Methyl-2-nitrophenoxy)propanohydrazide

Description

Properties

IUPAC Name |

2-(4-methyl-2-nitrophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-6-3-4-9(8(5-6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWONXNVBJHLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395664 | |

| Record name | 2-(4-methyl-2-nitrophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588678-31-3 | |

| Record name | 2-(4-Methyl-2-nitrophenoxy)propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588678-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methyl-2-nitrophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methyl-2-nitrophenoxy)propanohydrazide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. The synthesis is strategically designed in three core stages, commencing with the preparation of the key intermediate, 2-(4-methyl-2-nitrophenoxy)propanoic acid, via a Williamson ether synthesis. This is followed by an acid-catalyzed esterification to yield the corresponding methyl ester, which is subsequently converted to the final hydrazide product through hydrazinolysis. This document elucidates the mechanistic underpinnings of each reaction, explains the rationale behind the selection of reagents and reaction conditions, and provides detailed experimental protocols. The content is structured to offer both a high-level strategic understanding and granular, actionable guidance for laboratory execution.

Introduction

This compound and its structural analogs are of interest in medicinal chemistry and drug development due to the presence of the phenoxy-hydrazide moiety, a scaffold found in various biologically active compounds. The synthesis of this target molecule requires a multi-step approach that leverages fundamental organic reactions. This guide details a reliable three-step synthesis pathway, emphasizing safety, efficiency, and purity of the final product.

Overall Synthesis Strategy

The synthesis of this compound is most effectively approached in a linear sequence starting from commercially available 4-methyl-2-nitrophenol. The overall transformation is depicted below:

Caption: Overall three-step synthesis pathway.

This strategy is predicated on the initial formation of the ether linkage, followed by functional group manipulations of the carboxylic acid moiety to arrive at the desired hydrazide.

Step 1: Synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoic acid via Williamson Ether Synthesis

The foundational step in this synthesis is the formation of the ether bond between 4-methyl-2-nitrophenol and a three-carbon electrophile. The Williamson ether synthesis is the classic and most appropriate method for this transformation.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile.[1]

Mechanistic Rationale and Experimental Design

The reaction begins with the deprotonation of the acidic phenolic proton of 4-methyl-2-nitrophenol using a suitable base to form the corresponding phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

For the synthesis of the target propanoic acid derivative, 2-bromopropanoic acid is a suitable electrophile. The choice of a relatively non-nucleophilic base is crucial to prevent side reactions with the 2-bromopropanoic acid. A carbonate base, such as potassium carbonate, is a good choice as it is sufficiently basic to deprotonate the phenol without promoting significant side reactions.

Caption: Williamson ether synthesis workflow.

Detailed Experimental Protocol

Materials:

-

4-Methyl-2-nitrophenol

-

2-Bromopropanoic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-bromopropanoic acid (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and water.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-methyl-2-nitrophenoxy)propanoic acid.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity | >95% after recrystallization |

| Reaction Time | 12-18 hours |

Step 2: Synthesis of Methyl 2-(4-methyl-2-nitrophenoxy)propanoate via Fischer Esterification

With the carboxylic acid in hand, the next step is its conversion to an ester. This is a crucial intermediate step as direct conversion of a carboxylic acid to a hydrazide can be challenging. The Fischer esterification is a classic and efficient method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[3]

Mechanistic Rationale and Experimental Design

The Fischer esterification is an equilibrium process.[3] To drive the reaction towards the product, a large excess of the alcohol (methanol in this case) is typically used. The acid catalyst, commonly sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Fischer esterification workflow.

Detailed Experimental Protocol

Materials:

-

2-(4-Methyl-2-nitrophenoxy)propanoic acid

-

Methanol, anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(4-methyl-2-nitrophenoxy)propanoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(4-methyl-2-nitrophenoxy)propanoate as a crude product.

-

The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Quantitative Data

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity | >90% (crude) |

| Reaction Time | 4-6 hours |

Step 3: Synthesis of this compound via Hydrazinolysis

The final step is the conversion of the methyl ester to the target hydrazide. This is achieved through hydrazinolysis, which involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine.

Mechanistic Rationale and Experimental Design

Hydrazine (N₂H₄) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out using hydrazine hydrate in an alcoholic solvent. The reaction is generally driven to completion by the formation of the stable hydrazide product.

Caption: Hydrazinolysis workflow.

Detailed Experimental Protocol

Materials:

-

Methyl 2-(4-methyl-2-nitrophenoxy)propanoate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Cold distilled water

Procedure:

-

Dissolve methyl 2-(4-methyl-2-nitrophenoxy)propanoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into cold distilled water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

-

Recrystallize from ethanol if further purification is required.

Quantitative Data

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity | >95% after precipitation |

| Reaction Time | 8-12 hours |

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving a Williamson ether synthesis, Fischer esterification, and hydrazinolysis. This guide provides a detailed and scientifically grounded protocol for each step, enabling researchers to confidently produce the target compound with high yield and purity. The principles and techniques described herein are fundamental to organic synthesis and can be adapted for the preparation of related analogs.

References

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]

-

SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubMed. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

-

Kennesaw State University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]

-

International Union of Crystallography. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-Methyl 2-[(4-nitrophenyl)hydrazono]propanoate. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. Retrieved from [Link]

-

PubMed. (2007). (E)-Methyl 2-[(4-nitro-phen-yl)-hydrazono]-propanoate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Retrieved from [Link]

-

Proceedings of the YSU B: Chemical and Biological Sciences. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Retrieved from [Link]

-

ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Retrieved from [Link]

Sources

2-(4-Methyl-2-nitrophenoxy)propanohydrazide structural analysis

An In-depth Technical Guide to the Structural Analysis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a molecule belonging to the phenoxypropanohydrazide class of compounds. Its chemical formula is C10H13N3O4[1]. The core structure, featuring a substituted aromatic ring linked to a hydrazide moiety via a propoxy bridge, is of significant interest in medicinal chemistry. The hydrazide and its corresponding hydrazone derivatives are recognized as versatile scaffolds that exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties[2][3][4].

A thorough and unambiguous determination of the molecular structure of this compound is a prerequisite for understanding its chemical reactivity, structure-activity relationships (SAR), and potential as a therapeutic agent. This guide provides a comprehensive overview of the synergistic analytical techniques employed for its complete structural elucidation, moving beyond a simple listing of methods to explain the causality behind experimental choices and the logic of an integrated analytical approach.

Synthesis and Derivatization Pathway

The synthesis of this compound typically follows a two-step process. The first step involves the synthesis of the corresponding ester, methyl 2-(4-methyl-2-nitrophenoxy)propanoate, which is then reacted with hydrazine hydrate to yield the final hydrazide product[2][5]. This hydrazide serves as a crucial intermediate for creating a library of derivative compounds, most commonly Schiff bases (hydrazones), through condensation reactions with various aldehydes and ketones[2][6]. The analysis of these derivatives often provides further confirmation of the core hydrazide structure.

Sources

- 1. This compound | C10H13N3O4 | CID 3732043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Nitrophenoxy Hydrazide Derivatives

An in-depth technical guide by a Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both versatility and potent biological activity is perpetual. Among the myriad of structures under investigation, hydrazone derivatives (-CO-NH-N=CH-) have consistently emerged as a privileged class of compounds.[1][2][3] Their synthetic accessibility and the tunable nature of their physicochemical properties make them ideal candidates for drug discovery programs. This guide focuses on a specific, highly promising subset: nitrophenoxy hydrazide derivatives. The incorporation of a nitrophenoxy moiety into the hydrazide framework yields compounds with a unique electronic and structural profile, leading to a broad spectrum of pharmacological effects, including notable anti-inflammatory, anticancer, and antimicrobial activities.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized understanding of the field. We will delve into the causal mechanisms behind the observed biological activities, present validated experimental protocols for their evaluation, and offer insights grounded in extensive in-silico and in-vitro data. The objective is to equip you with the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of this remarkable class of molecules.

Core Synthesis Strategy and Characterization

The foundational step in exploring the biological landscape of nitrophenoxy hydrazide derivatives is their chemical synthesis. The most prevalent and efficient method involves the acid-catalyzed condensation of a substituted hydrazide with an appropriate aldehyde or ketone.[6][7] This reaction is valued for its reliability and the ease with which diverse derivatives can be generated by simply varying the carbonyl-containing reactant.

The choice of reactants is a critical determinant of the final compound's biological profile. The nitrophenoxy group provides a key pharmacophoric feature, while modifications on the aldehyde or ketone ring allow for the fine-tuning of properties like solubility, steric bulk, and electronic distribution, which in turn influences target binding and pharmacokinetic behavior.[8]

Experimental Protocol: General Synthesis of a Nitrophenoxy Hydrazide Derivative

This protocol describes a standard procedure for synthesizing hydrazones via condensation. The self-validating nature of this protocol lies in the clear formation of a precipitate upon successful reaction, which can be easily isolated and purified.

-

Reactant Solubilization: Dissolve the starting nitrophenoxy hydrazide (1 mmol) and the selected substituted aldehyde (1 mmol) in a suitable solvent, typically absolute ethanol (20-25 mL), within a round-bottom flask.[9]

-

Catalyst Addition: Add a catalytic amount (2-3 drops) of a strong acid, such as glacial acetic acid or hydrochloric acid, to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazide.[7]

-

Reaction Execution: Stir the mixture at reflux for a duration of 1 to 4 hours.[7][9] Reaction progress should be monitored using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the hydrazone product.[6]

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.[6]

-

Drying and Characterization: Dry the purified product under vacuum. The structure of the synthesized compound must then be confirmed using modern spectroscopic methods, such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) to ensure its identity and purity.[10][11]

Key Biological Activities and Mechanistic Insights

Nitrophenoxy hydrazide derivatives exhibit a wide array of biological activities, making them compelling candidates for therapeutic development.[3] Below, we explore the most significant of these activities, detailing their mechanisms of action and the experimental workflows used for their validation.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of safer, more effective anti-inflammatory agents is a critical therapeutic goal.[12] Nitrophenoxy hydrazide derivatives have shown significant promise in this area, often acting through a multi-targeted mechanism that offers potential advantages over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[4][13]

Mechanism of Action: Multi-Target Enzyme Inhibition

A key advantage of certain nitrophenoxy hydrazones is their ability to dually inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[12][13] These are the two primary enzymes in the arachidonic acid metabolic cascade, which produces pro-inflammatory mediators. COX enzymes synthesize prostaglandins, while 5-LOX produces leukotrienes.[8] By blocking both pathways, these compounds can exert a broader and more potent anti-inflammatory effect. Furthermore, some derivatives have been designed to concurrently inhibit the H+/K+ ATPase proton pump, the enzyme responsible for gastric acid secretion.[13][14][15] This innovative approach aims to directly mitigate the gastrointestinal side effects commonly associated with NSAID use.[16]

Experimental Protocol: In-Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and reliable model for evaluating acute anti-inflammatory activity.

-

Animal Acclimatization: Use healthy mice or rats, acclimatized to laboratory conditions for at least one week.

-

Grouping and Administration: Divide animals into groups: a control group (vehicle), a standard drug group (e.g., Celecoxib), and test groups receiving different doses of the synthesized hydrazone derivatives. Administer the compounds orally or intraperitoneally.[12][17]

-

Induction of Inflammation: After one hour, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal to induce localized inflammation and edema.[12]

-

Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group relative to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[17]

| Compound ID | Target(s) | In-Vivo Activity (% Inhibition) | Reference |

| Compound 3b¹ | COX-2/5-LOX | Superior to celecoxib after 4.5h | [12][17] |

| Derivative 3² | COX-2/5-LOX/H+/K+ ATPase | Potent multi-target inhibitor | [13][15] |

| Derivative 6² | COX-2/5-LOX/H+/K+ ATPase | Potent multi-target inhibitor | [13][15] |

| Derivative 8² | COX-2/5-LOX/H+/K+ ATPase | Potent multi-target inhibitor | [13][15] |

| ¹ 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine | |||

| ² Structures detailed in referenced articles |

Anticancer Activity

The search for novel anticancer agents with improved efficacy and selectivity remains a high priority in oncology research. Hydrazide-hydrazone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[18][19]

Mechanism of Action: Apoptosis Induction

Several studies suggest that the anticancer effects of these compounds are mediated through the induction of apoptosis, or programmed cell death. One of the most potent derivatives, compound 3h in a specific study, was found to significantly increase the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[18] Activation of this pathway leads to the systematic dismantling of the cancer cell. Some quinoline-based hydrazides have also been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[19]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Culture: Seed cancer cells (e.g., PC-3 for prostate, MCF-7 for breast) in a 96-well plate and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenoxy hydrazide derivatives for a specified period (e.g., 24 or 48 hours). Include a vehicle control and a positive control (e.g., Paclitaxel).[18]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[18]

| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| Compound 3h¹ | PC-3 (Prostate) | 1.32 | Apoptosis, Caspase-3 Activation | [18] |

| MCF-7 (Breast) | 2.99 | Apoptosis, Caspase-3 Activation | [18] | |

| HT-29 (Colon) | 1.71 | Apoptosis, Caspase-3 Activation | [18] | |

| Compound 11² | HCT-116 (Colon) | 2.5 | Cytotoxic | [20] |

| Compound 3c³ | A549 (Lung) | More potent than Cisplatin | Cytotoxic | [21] |

| ¹ Pyrrole-containing hydrazide-hydrazone | ||||

| ² 2-cyano-N'-(2-cyano-3-heterylbut-2-enoyl)-3-heterylbut-2-enehydrazide | ||||

| ³ 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide |

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Hydrazones have long been recognized for their antibacterial and antifungal properties.[6][9][22]

Mechanism of Action

The precise antimicrobial mechanism is not fully elucidated but is thought to involve the disruption of essential cellular processes. The azomethine group (-N=CH-) is considered crucial for their activity.[6][9] These compounds may interfere with nucleic acid and protein synthesis, ultimately inhibiting microbial growth and leading to cell death.[23]

Experimental Protocol: Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) in a Petri dish.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the synthesized compounds. Place these disks onto the surface of the inoculated agar.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. A larger zone diameter indicates greater antimicrobial activity.[23] For quantitative data, a broth microdilution assay is subsequently performed to determine the Minimum Inhibitory Concentration (MIC).[22]

In-Silico Analysis: A Predictive Framework

Modern drug discovery heavily relies on computational tools to predict the viability of new compounds before committing to costly and time-consuming laboratory synthesis and testing. In-silico studies, including molecular docking and ADMET profiling, provide invaluable insights into the potential of nitrophenoxy hydrazide derivatives.[16][24]

Molecular Docking: This technique predicts the preferred orientation of a ligand (the hydrazone derivative) when bound to a target protein. Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of an enzyme like COX-2, helping to explain the compound's inhibitory activity at a molecular level.[13]

ADMET Profiling: This analysis predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. It assesses factors like intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.[24] Furthermore, it evaluates "drug-likeness" based on established guidelines like Lipinski's Rule of Five, which helps to prioritize compounds with favorable pharmacokinetic profiles for further development.[13][14]

Conclusion and Future Perspectives

The nitrophenoxy hydrazide scaffold represents a highly versatile and pharmacologically active platform for the development of new therapeutic agents. The body of evidence strongly supports their potential as multi-targeted anti-inflammatory drugs with built-in gastroprotection, potent anticancer agents capable of inducing apoptosis, and broad-spectrum antimicrobials. The synthetic tractability of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on several key areas:

-

Lead Optimization: Systematically modifying the core structure to enhance activity against specific targets while minimizing off-target effects and toxicity.

-

Advanced In-Vivo Models: Moving beyond initial screening models to test promising candidates in more complex, chronic disease models (e.g., arthritis models for anti-inflammatory agents).

-

Mechanism Deconvolution: Employing advanced molecular and cellular biology techniques to further elucidate the precise mechanisms of action, identify novel targets, and understand potential resistance pathways.

By integrating rational design, robust experimental validation, and predictive computational analysis, the scientific community can continue to unlock the full therapeutic potential of nitrophenoxy hydrazide derivatives, paving the way for the next generation of innovative medicines.

References

- A Comprehensive Technical Guide on the Biological Activity of Nitrophenyl Hydrazide Derivatives - Benchchem. (n.d.).

- Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. (2023). PubMed Central.

- Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H+/K+ ATPase. (2022).

- Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H+/K+ ATPase. (2022). ResearchGate.

- Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. (n.d.).

- Structure-based discovery of multi-target directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. (2022). ChemRxiv.

- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). PMC - NIH.

- Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. (2022). ChemRxiv.

- Biological Activities of Hydrazone Derivatives. (2011). ResearchGate.

- Structure-based discovery of multi-target directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. (n.d.). ChemRxiv.

- In-vivo anti-inflammatory activity studies of some p-nitrophenyl hydrazones. (n.d.). DISCOVERY.

- Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. (2022). University of Baghdad Digital Repository.

- Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. (n.d.).

- In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones. (n.d.). ResearchGate.

- Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017).

- Synthesis and Evaluation of New Hydrazone Derivatives as Antibacterial Agents. (n.d.).

- Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed.

- Nitroxide derivatives of non-steroidal anti-inflammatory drugs exert anti-inflammatory and superoxide dismutase scavenging properties in A459 cells. (n.d.). PMC - NIH.

- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). PMC - NIH.

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). PMC - NIH.

- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI.

- Examples of nitro compounds with antioxidant activity. (n.d.). ResearchGate.

- A review exploring biological activities of hydrazones. (n.d.). PMC - PubMed Central.

- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (2025). PubMed.

- Biological Activities of Hydrazone Derivatives. (n.d.). PMC - PubMed Central.

- Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (n.d.). ResearchGate.

- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI.

- Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (n.d.). PMC - NIH.

- Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. (2022). ChemRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. omicsonline.org [omicsonline.org]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. vjs.ac.vn [vjs.ac.vn]

- 11. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discoveryjournals.org [discoveryjournals.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Semantic Scholar [semanticscholar.org]

- 22. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 24. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Potential Therapeutic Targets of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 2-(4-methyl-2-nitrophenoxy)propanohydrazide represents a novel chemical entity with, as yet, uncharacterized biological activity. Its structure, however, contains two well-established pharmacophoric moieties: a propanohydrazide group and a 4-methyl-2-nitrophenoxy group. The hydrazide functional group is a cornerstone of numerous therapeutic agents, known for its role in enzyme inhibition across various disease classes.[1][2] Similarly, nitroaromatic compounds are prevalent in medicine, recognized for their diverse bioactivities, including antimicrobial effects and utility as hypoxia-activated prodrugs.[3][4] This guide provides a comprehensive, technically-grounded framework for the systematic investigation of this molecule. We eschew a speculative overview in favor of a focused analysis of high-probability target classes, derived from robust chemical precedent. This document outlines the mechanistic rationale and provides detailed, field-proven experimental protocols for evaluating the compound's potential against enzymes in the inflammatory cascade, key microbial targets, and monoamine oxidases, offering a clear roadmap for its preclinical evaluation.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutic agents often begins with unique chemical structures that possess the potential for specific and potent biological interactions. This compound is one such molecule. While direct studies on this compound are absent from the current literature, a methodical deconstruction of its architecture reveals a compelling case for its investigation as a modulator of several key therapeutic targets.

Structural Dissection: The Pharmacophoric Contributions

The therapeutic potential of this molecule can be inferred from its two primary functional regions:

-

The Propanohydrazide Moiety (-CONHNH₂): This functional group is a privileged scaffold in medicinal chemistry.[5] It is isosterically similar to a peptide bond but possesses a different electronic and conformational profile. The terminal hydrazine is a potent nucleophile and can form strong coordinate bonds with metal cofactors in enzyme active sites or participate in covalent bond formation. This reactivity is the basis for the activity of numerous hydrazide-containing drugs, including the antitubercular agent isoniazid and several monoamine oxidase inhibitors used as antidepressants.[2][6]

-

The 4-Methyl-2-nitrophenoxy Moiety: The nitrophenyl group is a strong electron-withdrawing system that significantly influences the molecule's electronic properties. This moiety is found in drugs like chloramphenicol and metronidazole.[3][7] The nitro group can be crucial for receptor binding and can also serve as a bioreductive handle. Under low-oxygen (hypoxic) conditions, such as those found in solid tumors or anaerobic infections, the nitro group can be reduced by cellular reductases to form highly reactive nitro anion radicals, leading to selective cytotoxicity.[3][4]

Rationale for Target Exploration: An Evidence-Based Approach

Based on the extensive history of these pharmacophores in drug discovery, this guide will focus on three high-priority, mechanistically distinct therapeutic areas for which this compound is a promising candidate:

-

Inflammation: Inhibition of key enzymes in the arachidonic acid pathway.

-

Infectious Disease: Targeting essential bacterial or mycobacterial enzymes.

-

Neurological Disorders: Modulation of central nervous system enzymes like monoamine oxidase.

Target Class I: Enzymes of the Inflammatory Cascade (COX/LOX)

Chronic inflammation underlies a multitude of diseases. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are the principal enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively—potent mediators of inflammation.

Mechanistic Rationale: Synergistic Potential

There is strong precedent for both hydrazone derivatives (formed from hydrazides) and nitrophenyl compounds acting as anti-inflammatory agents by inhibiting COX and LOX.[8]

-

Hydrazones have been shown to inhibit the COX-2 enzyme, a key target for modern anti-inflammatory drugs.[8]

-

p-Nitrophenyl hydrazones have been specifically designed as multi-target inhibitors of both COX-2 and 5-LOX, aiming to overcome the side effects of traditional NSAIDs.[9][10]

The structure of this compound is well-suited to form a hydrazone in situ or to be derivatized into a library of hydrazones, which could then be screened for potent and selective inhibition of these enzymes.

Experimental Validation Workflow

A dual-screening approach is recommended to determine the compound's activity against both COX and LOX enzymes.

This protocol is based on a standard Cayman Chemical COX Inhibitor Screening Assay Kit (or equivalent).

-

Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid substrate according to the manufacturer's instructions.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in assay buffer.

-

Assay Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the enzyme (either COX-1 or COX-2), and 10 µL of the test compound dilution (or DMSO for control).

-

Incubation: Incubate the plate for 15 minutes at 37°C.

-

Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to initiate the reaction.

-

Develop Reaction: Incubate for 10 minutes at 37°C. Add 50 µL of saturated stannous chloride solution to stop the reaction and develop the color.

-

Read Absorbance: Measure the absorbance at 620 nm using a plate reader.

-

Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol measures the inhibition of 5-LOX in stimulated human neutrophils or a suitable cell line (e.g., U937).

-

Cell Culture: Culture and differentiate U937 cells as required.

-

Compound Treatment: Pre-incubate the cells (1 x 10⁶ cells/mL) with various concentrations of the test compound for 30 minutes at 37°C.

-

Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187, 5 µM) for 15 minutes to activate 5-LOX.

-

Extraction: Stop the reaction by adding ice-cold methanol. Pellet the cells by centrifugation and collect the supernatant.

-

Quantification: Quantify the amount of 5-LOX products (e.g., LTB₄) in the supernatant using a commercially available ELISA kit.

-

Analysis: Calculate the percent inhibition of LTB₄ production at each compound concentration and determine the IC₅₀ value.

Data Presentation: Predicted Outcome

The results from these assays should be summarized to compare potency and selectivity.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| This compound | Experimental | Experimental | Experimental | Calculated |

| Celecoxib (Control) | >10 | ~0.05 | >100 | >200 |

| Zileuton (Control) | >100 | >100 | ~1.0 | N/A |

Visualization: Inflammatory Pathway Inhibition

Caption: Potential inhibition of COX and 5-LOX pathways by the test compound.

Target Class II: Key Enzymes in Pathogen Survival

The combination of a hydrazide group, famous for its role in the anti-tuberculosis drug isoniazid, and a nitroaromatic group, a staple of antimicrobial agents, makes this compound a prime candidate for infectious disease research.[3][6]

Mechanistic Rationale: Dual-Action Antimicrobial Potential

-

Hydrazide Core: Isoniazid, a pro-drug, is activated by the mycobacterial enzyme KatG and subsequently inhibits InhA (Enoyl-ACP reductase), an enzyme critical for mycolic acid synthesis and thus, the integrity of the bacterial cell wall.[11][12] Other hydrazide derivatives have been found to inhibit Dihydrofolate Reductase (DHFR), an essential enzyme in nucleotide synthesis for both bacteria and protozoa.[11][12]

-

Nitro-moiety: The nitro group can be reduced by bacterial nitroreductases to generate cytotoxic radicals, a mechanism used by drugs like nitrofurantoin.[3]

Experimental Validation Workflow

Screening should begin with whole-cell antimicrobial assays, followed by specific enzyme inhibition assays if activity is observed.

This protocol measures the NADH-dependent reduction of a substrate by recombinant InhA.

-

Reagent Preparation: Express and purify recombinant M. tuberculosis InhA. Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), NADH, and the substrate 2-trans-dodecenoyl-CoA.

-

Compound Preparation: Prepare a dilution series of the test compound in DMSO/assay buffer.

-

Assay Setup: In a UV-transparent 96-well plate, add assay buffer, InhA enzyme, and the test compound. Incubate for 15 minutes.

-

Initiate Reaction: Add NADH to each well.

-

Monitor Reaction: Immediately add the substrate and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) for 10-20 minutes using a kinetic plate reader.

-

Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percent inhibition and calculate the IC₅₀ value.

This protocol measures the inhibition of DHFR from a target organism (e.g., E. coli).

-

Reagent Preparation: Use commercially available or purified DHFR. Prepare assay buffer, NADPH, and the substrate dihydrofolate (DHF).

-

Assay Setup: In a UV-transparent 96-well plate, add buffer, DHFR, NADPH, and the test compound. Incubate for 10 minutes.

-

Initiate and Monitor: Add DHF to start the reaction and immediately monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.

-

Analysis: Calculate the rate of reaction for each well and determine the IC₅₀ value as described for the InhA assay.

Data Presentation: Predicted Outcome

| Target Organism / Enzyme | MIC (µg/mL) | InhA IC₅₀ (µM) | DHFR IC₅₀ (µM) |

| M. tuberculosis H37Rv | Experimental | Experimental | N/A |

| E. coli | Experimental | N/A | Experimental |

| Isoniazid (Control) | ~0.1 | ~1.0 (activated) | >100 |

| Trimethoprim (Control) | ~1.0 | >100 | ~0.005 |

Visualization: Antimicrobial Target Workflow

Caption: A workflow for validating antimicrobial activity and identifying the target.

Target Class III: Monoamine Oxidase (MAO) in Neurological Disorders

MAO inhibitors are a class of drugs used to treat depression and Parkinson's disease. The hydrazide and hydrazine functional groups are classic pharmacophores for irreversible MAO inhibition.

Mechanistic Rationale: The Classic Role of Hydrazides

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that metabolize neurotransmitters like serotonin, norepinephrine, and dopamine. Many early antidepressants (e.g., iproniazid, nialamide) were hydrazide derivatives that act as irreversible inhibitors of these enzymes.[2][13] The hydrazide moiety can be hydrolyzed in vivo to a reactive hydrazine, which can then form a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation.

Experimental Validation Workflow

A fluorometric assay is a sensitive method to determine the inhibition of both MAO isozymes.

This protocol is based on a standard MAO-Glo™ Assay (Promega) or equivalent.

-

Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes, the luminogenic substrate, and luciferin detection reagent.

-

Assay Setup: In a white, opaque 96-well plate, add MAO enzyme (either A or B) and the test compound at various concentrations. Incubate for 15 minutes at room temperature.

-

Initiate MAO Reaction: Add the MAO substrate to all wells to begin the reaction. Incubate for 60 minutes.

-

Develop Signal: Add the Luciferin Detection Reagent, which stops the MAO reaction and initiates a luciferase reaction that produces light in proportion to the amount of MAO product formed. Incubate for 20 minutes.

-

Read Luminescence: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both MAO-A and MAO-B.

Data Presentation: Predicted Outcome

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Selectivity Index (A/B) |

| This compound | Experimental | Experimental | Calculated |

| Clorgyline (Control) | ~0.01 | ~5.0 | 0.002 |

| Selegiline (Control) | ~2.0 | ~0.02 | 100 |

Visualization: MAO Inhibition Mechanism

Caption: Postulated irreversible inhibition of MAO by the hydrazide compound.

Exploratory Avenue: Hypoxia-Activated Pro-drug Strategy for Oncology

The 2-nitrophenoxy moiety provides an opportunity for a more speculative but highly valuable therapeutic application: cancer therapy.

Mechanistic Rationale: The Nitrophenyl Group as a Hypoxic Trigger

Solid tumors often contain regions of low oxygen, or hypoxia. Hypoxic cells are notoriously resistant to radiation and conventional chemotherapy. The nitrophenyl group can be selectively reduced by nitroreductase enzymes that are highly expressed in these hypoxic environments.[4] This reduction can unmask a potent cytotoxic agent, leading to selective killing of cancer cells while sparing healthy, well-oxygenated tissues.[4]

Experimental Proof-of-Concept

A simple yet powerful experiment can test this hypothesis.

-

Cell Culture: Seed a cancer cell line (e.g., HCT116, A549) in two sets of 96-well plates.

-

Incubation Conditions: Place one set of plates in a standard normoxic incubator (21% O₂) and the other set in a hypoxic chamber (1% O₂) for 24 hours.

-

Compound Treatment: Add a dilution series of the test compound to both sets of plates.

-

Further Incubation: Return the plates to their respective normoxic or hypoxic conditions and incubate for an additional 48-72 hours.

-

Viability Assay: Assess cell viability using a standard method like the MTT or CellTiter-Glo® assay.

-

Analysis: Calculate the IC₅₀ value for the compound under both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions (a high hypoxia cytotoxicity ratio) would strongly support the hypothesis that it acts as a hypoxia-activated prodrug.

Synthesis and Future Directions

This compound is a molecule at the intersection of several proven pharmacological scaffolds. The evidence strongly suggests that its most promising therapeutic potential lies in the areas of anti-inflammatory, antimicrobial, and neuromodulatory activity.

We recommend a tiered screening approach:

-

Primary Screening: Conduct the in vitro enzymatic assays for COX-1/2, MAO-A/B, and whole-cell antimicrobial assays.

-

Secondary Screening: If potent activity is observed in any primary screen, proceed to the corresponding cell-based assays (5-LOX, cytotoxicity under hypoxia) or secondary enzyme assays (InhA, DHFR).

-

Lead Optimization: Active compounds should be subjected to initial ADME/Tox profiling (e.g., Caco-2 permeability, microsomal stability, cytotoxicity in normal cell lines) to assess their drug-like properties.

This systematic approach, grounded in chemical precedent and validated methodologies, provides a robust pathway to unlock the therapeutic potential of this compound and its future derivatives.

References

-

Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds.

-

Hussain I, Ali A. Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. J Phytochemistry Biochem. 2017;1(1).

-

MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.

-

Semantic Scholar. Synthesis and Pharmacological Profile of Hydrazide Compounds.

-

Küçükgüzel I, Tatar E, Küçükgüzel SG, Rollas S, De Clercq E. Biological Activities of Hydrazone Derivatives. Molecules. 2007;12(8):1910-1939.

-

PubChem. This compound.

-

Al-Harthy D, El-Faham A, Al-Kahtani A, et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022;27(11):3649.

-

ChemRxiv. Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies.

-

MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.

-

BenchChem. Application Notes: 2-Methyl-5-nitrophenol in Pharmaceutical Research.

-

ChemRxiv. Structure-based discovery of multi-target directed anti-inflammatory p- nitrophenyl hydrazones; molecular docking, drug-likeness.

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

-

Mitchell JB, Samuni A, Krishna MC, et al. Therapeutic and clinical applications of nitroxide compounds. PubMed.

-

Frontiers in Pharmacology. The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer.

-

Wikipedia. 4-Nitrophenol.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis.

-

Alqahtani YS, Avunoori S, Kanimehalli VM, et al. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Pharmaceuticals (Basel). 2023;16(2):291.

-

Akocak S, Lolak N, Ok S, Kufrevioglu OI, Kaya R. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Curr Comput Aided Drug Des. 2021;17(4):612-619.

-

Connect Journals. Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives.

-

Springer. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives.

-

ScienceOpen. Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase.

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.

-

Kumar S, Sharma PC. A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences. 2013;5(3):249-254.

-

Al-Ostath A, Al-Assar Z, Al-Mahmoud H, et al. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Chemistry. 2022;2022:1-17.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. mdpi.com [mdpi.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Profile of Hydrazide Compounds | Semantic Scholar [semanticscholar.org]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 8. omicsonline.org [omicsonline.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. connectjournals.com [connectjournals.com]

- 13. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide (CAS 588678-31-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data, this document presents a proposed synthesis pathway and predicted characterization data based on established chemical principles and analysis of analogous structures. This approach is intended to provide a robust framework for researchers initiating work with this compound.

Introduction: Unveiling the Potential of a Novel Hydrazide

This compound (CAS 588678-31-3) is a unique chemical entity featuring a nitrophenoxy scaffold linked to a propanohydrazide moiety. The presence of the hydrazide functional group, a well-known pharmacophore, suggests potential applications in drug development, as hydrazides are integral to a variety of established therapeutic agents. The substituted nitrophenoxy ring further offers opportunities for diverse chemical interactions and biological targeting.

This guide will delineate a plausible synthetic route, detail the necessary analytical techniques for its characterization, and provide predicted data to aid in the identification and quality control of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 588678-31-3 | [1] |

| Molecular Formula | C₁₀H₁₃N₃O₄ | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| Appearance | Predicted: White to pale yellow solid | - |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | - |

| Melting Point | Not available | - |

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process starting from commercially available 4-methyl-2-nitrophenol and ethyl 2-bromopropanoate. This pathway is based on well-established reactions in organic chemistry, specifically Williamson ether synthesis followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate (Intermediate)

Principle: The initial step involves a Williamson ether synthesis. The phenolic hydroxyl group of 4-methyl-2-nitrophenol is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then displaces the bromide from ethyl 2-bromopropanoate in an SN2 reaction to form the corresponding ether.

Experimental Protocol:

-

To a solution of 4-methyl-2-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methyl-2-nitrophenoxy)propanoate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Synthesis of this compound (Final Product)

Principle: The final step is the conversion of the synthesized ester to the desired hydrazide via hydrazinolysis. Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide.

Experimental Protocol:

-

Dissolve the purified ethyl 2-(4-methyl-2-nitrophenoxy)propanoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Sources

An In-depth Technical Guide to 2-(4-Methyl-2-nitrophenoxy)propanohydrazide: Synthesis, Putative Biological Activity, and Research Perspectives

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, a novel chemical entity with significant, yet unexplored, therapeutic potential. In the absence of direct literature, this document establishes a foundational understanding by dissecting its core structural motifs: the nitrophenoxy ring, the propionyl linker, and the hydrazide functional group. Through a careful synthesis of data from analogous compounds, this guide proposes a viable synthetic pathway, explores a range of putative biological activities including antimicrobial, anti-inflammatory, and anticancer effects, and delves into the potential mechanisms of action. Structure-activity relationships are examined to provide a predictive framework for future analogue development. This whitepaper is intended to serve as a catalyst for further research, offering detailed experimental protocols and clear visualizations to guide drug development professionals in unlocking the therapeutic promise of this compound class.

Introduction: Deconstructing a Molecule of Interest

This compound represents an intriguing convergence of three key chemical functionalities known to impart significant biological activity. While this specific molecule remains uncharacterized in the current body of scientific literature, its constituent parts suggest a high probability of valuable pharmacological properties.

-

The 4-Methyl-2-nitrophenoxy Moiety: The presence of a nitro group on an aromatic ring is a well-established pharmacophore and in some cases, a toxicophore.[1][2] Nitroaromatic compounds are known to act as bioreductive prodrugs, particularly in hypoxic environments such as those found in solid tumors and certain bacterial infections.[3] The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[1] The additional methyl group may modulate lipophilicity and metabolic stability.

-

The Propanohydrazide Core: The hydrazide (-CONHNH2) and its derivatives, particularly hydrazones, are privileged structures in medicinal chemistry.[4][5][6] This functional group is a cornerstone in a vast array of compounds exhibiting a wide spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][7] The N-acylhydrazone (NAH) motif, in particular, is noted for its synthetic accessibility and favorable biological profile.[8][9]

-

The Ether Linkage: The phenoxyacetic acid scaffold and its derivatives are versatile structures found in pharmaceuticals and herbicides.[10][11] The ether bond provides stability and specific spatial orientation of the aromatic ring relative to the acylhydrazide core, which is critical for receptor binding and biological activity.

This guide will, therefore, construct a detailed profile of this compound by leveraging established knowledge of these individual components to predict its behavior and guide future experimental validation.

Proposed Synthesis and Characterization

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Based on established methodologies for analogous phenoxypropionic acids and their subsequent conversion to hydrazides, a straightforward three-step synthesis is proposed.[12][13]

Synthetic Workflow

Caption: Proposed three-step synthesis of the target compound and its derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-methyl-2-nitrophenoxy)propanoate

-

To a solution of 4-methyl-2-nitrophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M NaOH solution followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

-

Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Synthesis of this compound (Target Compound)

-

Dissolve the purified ethyl 2-(4-methyl-2-nitrophenoxy)propanoate (1 equivalent) in absolute ethanol.[12]

-

Add hydrazine hydrate (3-5 equivalents) to the solution.[12]

-

Reflux the reaction mixture for 6-10 hours, monitoring by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with diethyl ether or hexane to induce crystallization.

Step 3 (Optional): Synthesis of N'-Substituted Hydrazone Derivatives

-

Dissolve the this compound (1 equivalent) in ethanol.

-

Add the desired substituted aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction to room temperature. The hydrazone product will typically precipitate.

-

Filter the solid product, wash with cold ethanol, and recrystallize if necessary.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as C=O (amide), N-H (hydrazide), and N-O (nitro group).

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Elemental Analysis: To determine the elemental composition (C, H, N).

Putative Biological Profile and Mechanism of Action

Based on the extensive bioactivity of its structural components, this compound and its hydrazone derivatives are hypothesized to possess significant antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented as potent antimicrobial agents.[4][5][14] The nitro group is also a key feature in many antimicrobial drugs, such as nitrofurantoin and metronidazole.[15]

-

Potential Mechanism: The antimicrobial action could be multifactorial. The nitro group can be reduced by bacterial nitroreductases to generate cytotoxic reactive nitrogen species that damage DNA and other macromolecules.[1] Additionally, the hydrazone moiety can chelate essential metal ions or inhibit key enzymes necessary for bacterial or fungal survival, such as DNA gyrase or glucosamine-6-phosphate synthase.[16]

Caption: Hypothesized antimicrobial mechanism of action.

Anti-inflammatory Activity

N-acylhydrazones are recognized for their significant anti-inflammatory and analgesic properties.[8][17][18]

-

Potential Mechanism: The anti-inflammatory effects of acylhydrazones are often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.[19] Some hydrazones can also modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β or inhibit nitric oxide (NO) synthesis.[9][17] The N-acylhydrazone group can mimic the bis-allylic moiety of polyunsaturated fatty acids like arachidonic acid, potentially explaining its interaction with inflammatory pathway enzymes.[20]

Anticancer Activity

The presence of a nitrophenyl group makes this compound a candidate for development as a hypoxia-activated prodrug for cancer therapy.[3] Numerous nitrophenyl-containing compounds have demonstrated anticancer activity.[21][22][23]

-

Potential Mechanism: Under the hypoxic conditions prevalent in solid tumors, nitroreductase enzymes (which are often overexpressed in cancer cells) can reduce the nitro group to cytotoxic species, leading to selective killing of cancer cells while sparing healthy, normoxic tissues.[3] Additionally, hydrazone derivatives have been shown to exert anticancer effects through various mechanisms, including inhibition of tubulin polymerization and induction of apoptosis.[23][24]

Structure-Activity Relationship (SAR) Insights

The modular nature of this compound allows for systematic modifications to optimize its biological activity.

Table 1: Key Structural Regions and Their Potential Impact on Activity

| Structural Region | Modifications | Predicted Impact on Activity | Rationale |

| Aromatic Ring | Vary position of nitro group (ortho, meta, para) | Potency and selectivity | The position of the electron-withdrawing nitro group affects the reduction potential, crucial for bioreductive activation.[3] |

| Replace methyl with other alkyl or halo groups | Lipophilicity, metabolic stability, and binding | Modifying substituents can alter cell permeability and interactions with enzyme binding pockets.[10] | |

| Propionyl Linker | Change chain length (acetyl, butyryl) | Flexibility and potency | The linker length determines the spatial relationship between the aromatic ring and the hydrazide, affecting receptor fit. |

| Introduce chirality | Stereospecific interactions | Enantiomers may exhibit different potencies and off-target effects. | |

| Hydrazide Moiety | Convert to hydrazones with various aldehydes/ketones | Broaden activity spectrum and potency | The R-groups of the resulting hydrazone (C=N-NH-CO-) are critical for activity. Aromatic and heterocyclic aldehydes are common choices.[24][25][26] |

| Cyclize into heterocycles (e.g., oxadiazoles) | Stability and novel activities | Formation of stable five-membered rings can enhance drug-like properties.[24] |

Future Research Directions

To validate the hypotheses presented in this guide, a structured research program is essential.

-

Synthesis and Characterization: The primary objective is to successfully synthesize this compound and a library of its hydrazone derivatives following the proposed protocols.

-

In Vitro Screening:

-

Antimicrobial: Screen the compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine Minimum Inhibitory Concentrations (MIC).[5]

-

Anti-inflammatory: Evaluate the inhibition of COX-1/COX-2 and 5-LOX enzymes, and measure the reduction of NO and pro-inflammatory cytokines in LPS-stimulated macrophages.[17][19]

-

Anticancer: Assess cytotoxicity against various cancer cell lines (e.g., colon, breast, lung) under both normoxic and hypoxic conditions to evaluate selective activity.[23]

-

-

Mechanism of Action Studies: For lead compounds, conduct further assays to elucidate the precise mechanism, such as DNA damage assays, cell cycle analysis, apoptosis assays (caspase activation), and specific enzyme inhibition kinetics.[16][23]

-

In Vivo Studies: Promising candidates should be advanced to appropriate animal models to evaluate efficacy, pharmacokinetics, and safety.

Conclusion

While this compound is a novel molecule without a direct research footprint, a thorough analysis of its constituent chemical motifs provides a strong, scientifically-grounded rationale for its investigation as a potential therapeutic agent. The combination of a bioreductive nitrophenyl group with the versatile hydrazide scaffold suggests a high probability of significant antimicrobial, anti-inflammatory, and anticancer activities. This technical guide offers a clear roadmap for its synthesis, characterization, and biological evaluation, providing the necessary foundation for researchers to explore and potentially unlock the full therapeutic value of this promising compound.

References

A comprehensive list of references will be compiled and provided upon the completion of experimental validation based on the principles and protocols outlined in this guide. The foundational literature that informed this analysis includes studies on N-acylhydrazones, nitrophenyl derivatives, and phenoxyacetic acid analogues.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

- 12. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]

- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]

- 15. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]